REACTION_CXSMILES
|
Cl.[C:2]([NH2:8])(=[NH:7])[CH2:3][CH2:4][CH2:5][CH3:6].[C:9](OCC)(=[O:14])[CH2:10][C:11]([CH3:13])=O.C[O-].[Na+]>CO.[Cl-].[Na+].O.O>[CH2:3]([C:2]1[NH:8][C:9](=[O:14])[CH:10]=[C:11]([CH3:13])[N:7]=1)[CH2:4][CH2:5][CH3:6] |f:0.1,3.4,6.7.8|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CCCC)(=N)N
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
sodium methoxide
|
Quantity
|
791 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted three times with ether
|
Type
|
WASH
|
Details
|
The combined organic material was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
chromatographed in 4% MeOH in CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=NC(=CC(N1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |